1-(Pyridin-2-yl)-4-[4-(trifluoromethyl)phenyl]piperidine-2,6-dione
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Overview
Description
1-(Pyridin-2-yl)-4-[4-(trifluoromethyl)phenyl]piperidine-2,6-dione is a complex organic compound that features a piperidine ring substituted with pyridine and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-yl)-4-[4-(trifluoromethyl)phenyl]piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Substitution Reactions: The pyridine and trifluoromethylphenyl groups are introduced via nucleophilic substitution reactions.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired piperidine-2,6-dione structure.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Temperature Control: Maintaining optimal temperatures for each reaction step.
Catalysts: Using appropriate catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-yl)-4-[4-(trifluoromethyl)phenyl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(Pyridin-2-yl)-4-[4-(trifluoromethyl)phenyl]piperidine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-4-[4-(trifluoromethyl)phenyl]piperidine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)-4-phenylpiperidine-2,6-dione: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
1-(Pyridin-2-yl)-4-[4-(methyl)phenyl]piperidine-2,6-dione: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
1-(Pyridin-2-yl)-4-[4-(trifluoromethyl)phenyl]piperidine-2,6-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing compounds with specific biological activities.
Properties
Molecular Formula |
C17H13F3N2O2 |
---|---|
Molecular Weight |
334.29 g/mol |
IUPAC Name |
1-pyridin-2-yl-4-[4-(trifluoromethyl)phenyl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H13F3N2O2/c18-17(19,20)13-6-4-11(5-7-13)12-9-15(23)22(16(24)10-12)14-3-1-2-8-21-14/h1-8,12H,9-10H2 |
InChI Key |
IRNJNJNLLRUGEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)N(C1=O)C2=CC=CC=N2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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